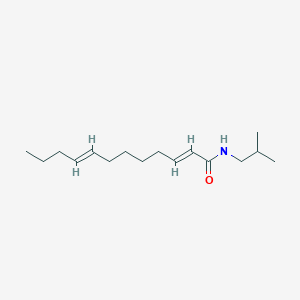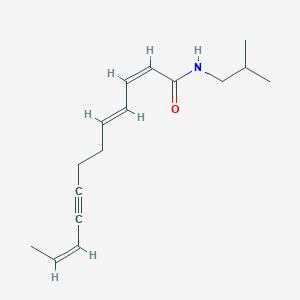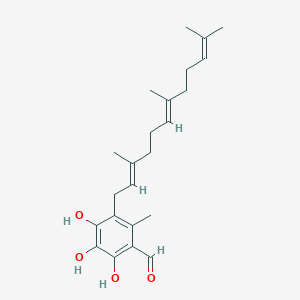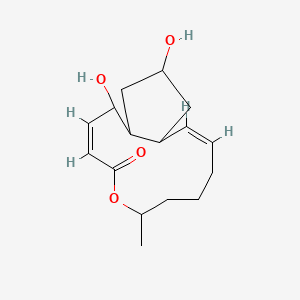![molecular formula C22H23N6O5S2+ B1236803 (7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid](/img/structure/B1236803.png)
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
セフピロムは、グラム陽性菌とグラム陰性菌の両方に対して幅広いスペクトル活性を示すことが知られている第4世代セファロスポリン系抗生物質です。 特に緑膿菌に対して効果的であり、病院で感染したものを含む重症感染症の治療に使用されます .
準備方法
合成経路と反応条件: セフピロムは、抗菌活性に不可欠なβ-ラクタム環の形成を含む一連の化学反応によって合成されます。 合成には通常、次の手順が含まれます。
- β-ラクタムコアの形成。
- アミノチアゾール環の導入。
- メトキシイミノ基の付加。
- セファロスポリン構造の最終的な組み立て。
工業的生産方法: セフピロムの工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模な化学合成が含まれます。 プロセスには次のものが含まれます。
- 高純度の出発物質を使用します。
- 温度、pH、溶媒の選択などの反応条件を制御します。
- 最終生成物を単離するための再結晶やクロマトグラフィーなどの精製手順 .
化学反応の分析
反応の種類: セフピロムは、次のようないくつかの種類の化学反応を受けます。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの官能基が別の官能基と置き換わることを含みます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: 一般的な試薬には、ハロゲンや求核剤などがあります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応は分子に新しい官能基を導入する可能性があります .
4. 科学研究への応用
セフピロムは、次のような幅広い科学研究への応用があります。
化学: β-ラクタム系抗生物質とその細菌酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細菌の細胞壁合成とその耐性機構に対する影響について研究されています。
医学: 他の抗生物質に抵抗性を持つものを含む、さまざまな細菌感染症に対する有効性を評価するために、臨床試験で使用されています。
科学的研究の応用
Cefpirome has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Studied for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the development of new antibiotic formulations and delivery systems
作用機序
セフピロムは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。 細菌の細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、細胞壁の強度と剛性にとって不可欠なペプチドグリカン鎖の架橋を阻止します。 これにより、細胞が溶解し、細菌が死滅します .
類似の化合物:
セフェピム: 同じ活性のスペクトルを持つ別の第4世代セファロスポリン。
セフォタキシム: スペクトルがやや狭い第3世代セファロスポリン。
セフタジジム: 緑膿菌に対する活性が知られているが、グラム陽性菌に対する有効性は低い。
セフピロムの独自性: セフピロムは、多くの他の抗生物質を不活性化できる細菌によって産生される酵素であるβ-ラクタマーゼに対して高い安定性を示すため、ユニークです。 これは、耐性菌株に対して特に効果的です .
類似化合物との比較
Cefepime: Another fourth-generation cephalosporin with a similar spectrum of activity.
Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa but less effective against Gram-positive bacteria.
Uniqueness of Cefpirome: Cefpirome is unique due to its high stability against beta-lactamases, enzymes produced by bacteria that can inactivate many other antibiotics. This makes it particularly effective against resistant strains of bacteria .
特性
分子式 |
C22H23N6O5S2+ |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/p+1/b26-15-/t16-,20-/m1/s1 |
InChIキー |
DKOQGJHPHLTOJR-WHRDSVKCSA-O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O |
異性体SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O |
同義語 |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)










![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)

